1-Chloro-3-(trifluoromethyl)-2-vinylbenzene
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Overview
Description
1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethenyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
1-Chloro-3-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in electrophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it distinct in terms of its chemical and biological properties .
Properties
IUPAC Name |
1-chloro-2-ethenyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJAILTQCKRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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